Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16309629
InChI: InChI=1S/C22H28N2O3S/c1-4-27-22(26)18-10-12-24(13-11-18)14-19-15(2)16(3)28-21(19)23-20(25)17-8-6-5-7-9-17/h5-9,18H,4,10-14H2,1-3H3,(H,23,25)
SMILES:
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.5 g/mol

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate

CAS No.:

Cat. No.: VC16309629

Molecular Formula: C22H28N2O3S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate -

Specification

Molecular Formula C22H28N2O3S
Molecular Weight 400.5 g/mol
IUPAC Name ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C22H28N2O3S/c1-4-27-22(26)18-10-12-24(13-11-18)14-19-15(2)16(3)28-21(19)23-20(25)17-8-6-5-7-9-17/h5-9,18H,4,10-14H2,1-3H3,(H,23,25)
Standard InChI Key RDUCLUVEYHUSEI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3

Introduction

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring, a benzamido group, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to its intricate molecular structure. The compound's molecular weight is approximately 421.53 g/mol, and it is classified as a heterocyclic compound, known for their diverse biological properties.

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly provided in the available sources, but it can be inferred based on its structural components.

  • Molecular Weight: Approximately 421.53 g/mol.

Synthesis and Chemical Reactivity

The synthesis of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be used for purification.

Reaction Pathways

The compound can participate in various chemical reactions due to its functional groups. These reactions highlight its versatility and potential for further derivatization in synthetic organic chemistry.

Biological Activities and Potential Applications

Preliminary studies suggest that Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate exhibits promising biological activities, making it a candidate for pharmaceutical development. The mechanism of action is likely related to interactions with specific biological targets, although detailed mechanisms are not fully elucidated.

Potential Therapeutic Areas

  • Pharmacological Applications: The compound's unique combination of functional groups suggests potential interactions with various biological targets, which could lead to novel therapeutic effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-[ (4-methylpyridin-2-yl) amino]piperidine-1-carboxylatePiperidine ring with a methylpyridine substituentSimpler structure; less functional diversity
N-benzyl-1-(5-fluoropyrimidin-2-yl)-N-hydroxypiperidine-4-carboxamidePiperidine ring with a pyrimidine substituentContains hydroxypiperidine; different biological activity
N-[ (4-bromophenyl) methyl]-3,3,3-trifluoro-N-hydroxy-2,2-dimethylpropanamideHydroxypropanamide structureFocus on trifluoromethyl groups; distinct reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator